molecular formula C6H12N2 B2661742 3,4,5,6-tetrahydro-2H-azepin-7-amine CAS No. 2214-67-7

3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No. B2661742
CAS RN: 2214-67-7
M. Wt: 112.176
InChI Key: GTLJSJNKRLFVSJ-UHFFFAOYSA-N
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Description

“3,4,5,6-tetrahydro-2H-azepin-7-amine” is a derivative of azepine, which is a cyclic and acyclic amine .

Scientific Research Applications

Synthesis of Various Derivatives

The compound is used as a base to synthesize various derivatives, each with its own potential applications . For example, it can be used to create compounds like 3,4,5,6-TETRAHYDRO-2H-AZEPINE-7-CARBALDEHYDE (2,6-DICHLOROPHENYL)HYDRAZONE HBR, 1-PHENYLETHANONE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE, and 2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HCL .

Antitumor Agents

Some derivatives of 3,4,5,6-tetrahydro-2H-azepin-7-amine have shown potential as antitumor agents . For instance, a compound containing 3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been suggested as a potential EGFR/HER-2 dual inhibitor .

Antiparasitic Properties

The compound has been linked to antiparasitic properties. For example, the N(5)-substituted paullone 2, which is derived from a similar structure, showed pronounced inhibition of the bloodstream form of Trypanosoma brucei brucei parasites .

4. Inhibitors of Cyclin-dependent Kinases and Glycogen Synthase Kinase-3 (GSK-3) The compound has been used in the synthesis of inhibitors of cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) . These inhibitors are used as biochemical tools in various research applications .

Synthesis of Oxime Ethers

The compound can be used in the synthesis of oxime ethers . Oxime ethers are found in various drugs such as fluvoxamine and roxithromycin .

6. Reaction with Gyclohexanone Oxime–tin Tetrachloride Complex The compound has been found to react with the gyclohexanone oxime–tin tetrachloride complex, leading to the formation of the lactam–tin tetrachloride complex and the oxime hydrogen sulfate .

properties

IUPAC Name

3,4,5,6-tetrahydro-2H-azepin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-2-1-3-5-8-6/h1-5H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLJSJNKRLFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2214-67-7
Record name 3,4,5,6-Tetrahydro-2H-azepin-7-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002214677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNA2UR4ULZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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